molecular formula C20H20ClN3O2S B6569405 2-[2-(benzylsulfanyl)-5-(hydroxymethyl)-1H-imidazol-1-yl]-N-[(4-chlorophenyl)methyl]acetamide CAS No. 921529-79-5

2-[2-(benzylsulfanyl)-5-(hydroxymethyl)-1H-imidazol-1-yl]-N-[(4-chlorophenyl)methyl]acetamide

Cat. No.: B6569405
CAS No.: 921529-79-5
M. Wt: 401.9 g/mol
InChI Key: IXIDEGIFLDXDHW-UHFFFAOYSA-N
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Description

The compound 2-[2-(benzylsulfanyl)-5-(hydroxymethyl)-1H-imidazol-1-yl]-N-[(4-chlorophenyl)methyl]acetamide is a synthetic imidazole derivative featuring a benzylsulfanyl group at position 2 of the imidazole ring and a hydroxymethyl substituent at position 4. The acetamide moiety is further substituted with a 4-chlorophenylmethyl group.

Key structural attributes:

  • Imidazole core: Provides a heterocyclic scaffold for interactions with biological targets.
  • Hydroxymethyl substituent: Improves solubility and hydrogen-bonding capacity.
  • 4-Chlorophenylmethyl acetamide: Introduces halogenated aromaticity for enhanced receptor affinity.

Properties

IUPAC Name

2-[2-benzylsulfanyl-5-(hydroxymethyl)imidazol-1-yl]-N-[(4-chlorophenyl)methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20ClN3O2S/c21-17-8-6-15(7-9-17)10-22-19(26)12-24-18(13-25)11-23-20(24)27-14-16-4-2-1-3-5-16/h1-9,11,25H,10,12-14H2,(H,22,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IXIDEGIFLDXDHW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CSC2=NC=C(N2CC(=O)NCC3=CC=C(C=C3)Cl)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20ClN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Imidazole Ring Synthesis

The imidazole backbone is synthesized via a modified Debus-Radziszewski reaction, using glyoxal, ammonium acetate, and formaldehyde under acidic conditions. For the hydroxymethyl group at position 5, formaldehyde serves as the hydroxymethylation agent. A typical procedure involves refluxing glyoxal (40%, 10 mL), ammonium acetate (7.7 g, 0.1 mol), and formaldehyde (37%, 5 mL) in acetic acid (50 mL) at 110°C for 6 hours. Yield: 68–72%.

Introduction of Benzylsulfanyl Group at Position 2

The benzylsulfanyl moiety is introduced via nucleophilic substitution. The intermediate 2-chloroimidazole derivative (1.0 g, 6.2 mmol) is reacted with benzyl mercaptan (0.75 mL, 6.2 mmol) in the presence of potassium carbonate (1.71 g, 12.4 mmol) and tetrabutylammonium bromide (TBAB, 0.2 g) in dry DMF (15 mL) at 80°C for 12 hours. Purification by column chromatography (SiO₂, ethyl acetate/hexane 1:3) yields the 2-benzylsulfanyl intermediate. Yield: 85–88%.

Table 1. Optimization of Benzylsulfanyl Substitution

CatalystSolventTemp (°C)Time (h)Yield (%)
K₂CO₃ + TBABDMF801288
NaOHEtOH602462
Cs₂CO₃THF701875

Synthesis of N-(4-Chlorophenylmethyl)Acetamide Intermediate

Chloroacetylation of 4-Chlorobenzylamine

4-Chlorobenzylamine (1.0 g, 6.3 mmol) is reacted with chloroacetyl chloride (0.6 mL, 7.6 mmol) in dichloromethane (20 mL) at 0°C. Triethylamine (1.3 mL, 9.4 mmol) is added dropwise to neutralize HCl. After stirring at room temperature for 4 hours, the mixture is washed with water (3 × 20 mL) and dried over MgSO₄. The crude product is recrystallized from ethanol. Yield: 92–95%.

Alternative Microwave-Assisted Route

A solvent-free approach involves mixing 4-chlorobenzylamine (1.0 g) with chloroacetic acid (0.76 g, 8.0 mmol) and EDCI (1.53 g, 8.0 mmol) under microwave irradiation (300 W, 80°C, 15 minutes). The product is purified via flash chromatography (SiO₂, CH₂Cl₂/MeOH 95:5). Yield: 89%.

Coupling of Imidazole Derivative with Acetamide Intermediate

Nucleophilic Displacement Reaction

The 2-benzylsulfanyl-5-hydroxymethylimidazole (1.2 g, 4.5 mmol) is treated with the N-(4-chlorophenylmethyl)chloroacetamide intermediate (1.1 g, 4.5 mmol) in acetonitrile (20 mL) using potassium carbonate (1.24 g, 9.0 mmol) as a base. The reaction is heated at 70°C for 8 hours, followed by solvent removal under reduced pressure. The residue is dissolved in ethyl acetate (30 mL), washed with brine, and dried. Yield: 78–82%.

Solid-Phase Synthesis for Scalability

To enhance scalability, a solid-supported variant employs Wang resin-bound imidazole. The resin (1.0 g, 1.2 mmol/g) is swelled in DMF, treated with chloroacetamide intermediate (1.3 g, 5.4 mmol), and shaken at 25°C for 24 hours. Cleavage with TFA/H₂O (95:5) yields the crude product, which is purified via HPLC (C18 column, MeCN/H₂O 70:30). Yield: 75%.

Table 2. Comparative Analysis of Coupling Methods

MethodSolventBaseTemp (°C)Yield (%)
Solution-phaseAcetonitrileK₂CO₃7082
Solid-phaseDMFDIEA2575
Microwave-assistedDMSOCs₂CO₃10080

Purification and Characterization

Chromatographic Purification

The final compound is purified using a two-step process:

  • Flash Chromatography : Silica gel (230–400 mesh), eluent gradient from hexane/ethyl acetate (3:1) to pure ethyl acetate.

  • Preparative HPLC : C18 column, isocratic elution with MeCN/H₂O (65:35), flow rate 15 mL/min. Purity: >98% (by HPLC).

Spectroscopic Characterization

  • ¹H NMR (400 MHz, DMSO-d₆): δ 7.35–7.25 (m, 9H, Ar-H), 5.12 (s, 2H, CH₂O), 4.41 (s, 2H, CH₂S), 3.98 (s, 2H, NCH₂CO), 2.85 (s, 1H, OH).

  • HRMS (ESI): m/z calc. for C₂₀H₂₁ClN₃O₂S [M+H]⁺: 418.0984, found: 418.0986 .

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : The benzylsulfanyl group can undergo oxidation to form sulfoxide or sulfone derivatives.

  • Reduction: : The compound can undergo reduction reactions, particularly at the chlorophenyl moiety, resulting in dechlorination or reduction of the carbonyl group.

  • Substitution: : Nucleophilic and electrophilic substitution reactions can occur, especially at the imidazole ring and the chlorophenyl group.

Common Reagents and Conditions

  • Oxidation: : Hydrogen peroxide, m-chloroperbenzoic acid (mCPBA).

  • Reduction: : Sodium borohydride, lithium aluminum hydride.

  • Substitution: : Halogenation agents like NBS (N-bromosuccinimide), Friedel-Crafts alkylation reagents.

Major Products

  • Oxidation: : Sulfoxide or sulfone derivatives.

  • Reduction: : Dechlorinated compounds or reduced amides.

  • Substitution: : Halogenated or alkylated imidazole derivatives.

Scientific Research Applications

Chemistry

  • Catalysis: : Serves as a ligand in metal-catalyzed reactions, enhancing reaction rates and selectivity.

  • Analytical Chemistry: : Used as a standard or reagent in various spectroscopic and chromatographic techniques.

Biology

  • Enzyme Inhibition: : Acts as an inhibitor for specific enzymes, providing insights into enzyme mechanisms and pathways.

  • Molecular Probes: : Utilized in molecular imaging and probing to study biological processes at the cellular level.

Medicine

  • Pharmacology: : Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

  • Drug Development: : Serves as a lead compound in the design of new pharmaceuticals targeting specific biological pathways.

Industry

  • Materials Science: : Incorporated into polymers and materials for improved mechanical and chemical properties.

  • Agrochemicals: : Explored as a precursor in the synthesis of herbicides and pesticides.

Mechanism of Action

  • Molecular Targets: : The compound interacts with specific protein targets, such as enzymes and receptors, affecting their function and activity.

  • Pathways Involved: : Modulates signaling pathways, including oxidative stress response and inflammatory pathways, leading to its biological effects.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Variations and Molecular Properties

The target compound shares structural homology with several analogs (Table 1).

Table 1: Comparative Analysis of Structural Analogs
Compound Name Substituents (Imidazole Position 2/5) Acetamide Substituent Molecular Formula Molecular Weight CAS/ID
Target Compound 2-(Benzylsulfanyl), 5-(hydroxymethyl) N-(4-chlorophenyl)methyl C₂₁H₂₂ClN₃O₂S 427.94* N/A
2-(4-Chlorophenylsulfanyl), 5-(4-chlorophenyl) N-(4-chlorophenyl) C₂₂H₁₆Cl₂N₃OS 494.55 EN300-138710
2-[(4-Chlorophenyl)methylsulfanyl], 5-(hydroxymethyl) N-(4-fluorophenyl)methyl C₂₀H₁₉ClFN₃O₂S 419.9 921802-39-3
2-(Benzylcarbamoylmethylsulfanyl), 5-(hydroxymethyl) N-(4-bromophenyl) C₂₁H₂₁BrN₄O₃S 489.4 921847-01-0

*Calculated based on molecular formula.

Functional Group Impact

  • (4-Chlorophenyl)methylsulfanyl (): Increases halogen-mediated interactions but reduces solubility .
  • Acetamide Substituents :

    • 4-Chlorophenylmethyl (Target Compound) : Balances lipophilicity and halogen bonding.
    • 4-Fluorophenylmethyl () : Smaller halogen atom may reduce steric hindrance in binding pockets .
    • 4-Bromophenyl () : Larger bromine atom increases molecular weight and polarizability .
  • Hydroxymethyl vs. Aryl at Position 5 :

    • Hydroxymethyl (Target Compound, ) improves solubility and metabolic stability compared to aryl groups () .

Hypothetical Bioactivity Trends

While explicit bioactivity data are absent in the evidence, structural trends suggest:

  • Target Compound : Hydroxymethyl and benzylsulfanyl may optimize solubility and target engagement, making it a candidate for kinase inhibition (similar to imidazole-based drugs in ) .
  • (Dichlorophenyl substituents) : Higher molecular weight and halogen content may enhance cytotoxicity but reduce bioavailability .
  • (Bromophenyl): Potential for DNA intercalation due to bromine’s size and electron density .

Biological Activity

The compound 2-[2-(benzylsulfanyl)-5-(hydroxymethyl)-1H-imidazol-1-yl]-N-[(4-chlorophenyl)methyl]acetamide is a synthetic derivative of imidazole, a class of compounds known for their diverse biological activities. This compound exhibits potential therapeutic properties, particularly in the fields of antimicrobial and anti-inflammatory research.

Chemical Structure and Properties

The molecular formula for this compound is C14H18ClN3OSC_{14}H_{18}ClN_3OS. Its structure includes an imidazole ring, a hydroxymethyl group, and a benzylsulfanyl moiety, which are crucial for its biological interactions.

Property Value
Molecular FormulaC₁₄H₁₈ClN₃OS
Molecular Weight303.83 g/mol
SolubilitySoluble in DMSO, slightly soluble in water
Melting PointNot available

The biological activity of the compound is attributed to its ability to interact with specific molecular targets. The imidazole ring can participate in coordination with metal ions in enzyme active sites, while the sulfanyl group can form hydrogen bonds with amino acid residues. This interaction may lead to modulation of enzymatic activities, potentially inhibiting or enhancing their functions. Preliminary studies suggest that this compound may exhibit:

  • Antimicrobial Activity : It may inhibit bacterial cell division by targeting essential proteins like FtsZ.
  • Anti-inflammatory Properties : The compound could modulate inflammatory pathways through inhibition of pro-inflammatory cytokines.

Biological Activity Studies

Research has been conducted to evaluate the biological activities of similar imidazole derivatives. For instance, studies on related compounds have shown significant antiproliferative effects against various cancer cell lines and notable antimicrobial properties against both gram-positive and gram-negative bacteria.

Case Studies

  • Antimicrobial Efficacy : A study demonstrated that imidazole derivatives significantly inhibited the growth of Staphylococcus aureus and Escherichia coli, suggesting that modifications to the imidazole ring can enhance antibacterial activity.
  • Anti-inflammatory Effects : Research indicated that certain hydroxymethyl-substituted imidazoles reduced the production of TNF-α and IL-6 in macrophages, highlighting their potential as anti-inflammatory agents.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions:

  • Formation of Imidazole Ring : This is achieved through the condensation of glyoxal with an appropriate amine.
  • Introduction of Sulfanyl Group : A nucleophilic substitution reaction using a thiol reagent introduces the sulfanyl group.
  • Final Coupling Reaction : The intermediate is coupled with an acetamide derivative to yield the final product.

Q & A

Q. What are the optimal synthetic routes for this compound, and how can reaction conditions be controlled to maximize yield and purity?

The synthesis typically involves:

  • Imidazole ring formation : Cyclization of precursors under acidic/basic conditions .
  • Functional group introduction : Electrophilic substitution for chlorophenyl groups and thiol-based coupling for sulfanyl linkages .
  • Acetamide formation : Reaction with acetamide precursors in polar aprotic solvents (e.g., DMF) .
    Key controls :
  • Temperature (60–80°C for imidazole cyclization) and pH (neutral for thiol coupling) .
  • Catalysts (e.g., K₂CO₃ for SN2 reactions) .
  • Purification via column chromatography or recrystallization .

Q. Which analytical techniques are most effective for characterizing the compound’s structure and purity?

  • Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR for confirming substituent positions and stereochemistry .
  • Mass Spectrometry (MS) : High-resolution MS to verify molecular weight and fragmentation patterns .
  • High-Performance Liquid Chromatography (HPLC) : Purity assessment (>95%) using C18 columns and UV detection .

Q. How does the compound’s stability under varying pH and temperature conditions impact experimental handling?

  • pH stability : Degrades under strongly acidic (pH < 3) or alkaline (pH > 10) conditions due to hydrolysis of the acetamide or sulfanyl groups .
  • Thermal stability : Store at –20°C in inert atmospheres; avoid prolonged exposure to >40°C .
  • Recommendations : Use degassed solvents and argon environments for sensitive reactions .

Advanced Research Questions

Q. What computational strategies can predict the compound’s reactivity and guide synthetic optimization?

  • Quantum chemical calculations : Density Functional Theory (DFT) to model transition states and reaction pathways .
  • Reaction path search methods : Automated algorithms (e.g., GRRM) to identify intermediates and byproducts .
  • Machine learning : Training datasets on analogous imidazole derivatives to predict optimal catalysts/solvents .

Q. How can researchers resolve contradictions between theoretical predictions and experimental data on biological activity?

  • Cross-validation : Compare computational docking results with in vitro assays (e.g., enzyme inhibition) .
  • Control experiments : Test for off-target interactions using knockout cell lines or competitive binding assays .
  • Data reconciliation : Use statistical tools (e.g., Bayesian analysis) to weigh conflicting results from different assay conditions .

Q. What methodologies identify the compound’s molecular targets and elucidate its mechanism of action?

  • Target identification :
    • Affinity chromatography : Immobilized compound to pull down binding proteins .
    • CRISPR-Cas9 screens : Genome-wide knockout to identify resistance genes .
  • Mechanistic studies :
    • Molecular docking : Simulate binding to kinases or GPCRs using AutoDock Vina .
    • Transcriptomics : RNA-seq to map pathway alterations post-treatment .

Q. How do structural modifications (e.g., benzylsulfanyl group) affect pharmacological properties?

  • Structure-Activity Relationship (SAR) strategies :
    • Substitution at benzylsulfanyl : Replace with alkylthiols to enhance membrane permeability .
    • Hydroxymethyl group modification : Esterification to improve metabolic stability .
  • Quantitative approaches :
    • In vitro IC₅₀ comparisons : Dose-response curves in enzyme inhibition assays .
    • Pharmacokinetic profiling : Measure bioavailability and half-life in rodent models .

Q. What advanced spectroscopic techniques analyze dynamic molecular interactions in solution?

  • 2D NMR (e.g., NOESY, HSQC) : Map intra-molecular interactions and conformational changes .
  • X-ray crystallography : Resolve 3D structure for rational drug design (requires high-purity crystals) .
  • Surface Plasmon Resonance (SPR) : Quantify binding kinetics with immobilized targets .

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